molecular formula C13H18ClNO2S B4576452 1-[(4-CHLOROPHENYL)METHANESULFONYL]-4-METHYLPIPERIDINE

1-[(4-CHLOROPHENYL)METHANESULFONYL]-4-METHYLPIPERIDINE

Cat. No.: B4576452
M. Wt: 287.81 g/mol
InChI Key: FZDQCGHDMYESMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-Chlorophenyl)methanesulfonyl]-4-methylpiperidine is a synthetic chemical compound with a molecular formula of C13H18ClNO2S. It is known for its applications in various fields of research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Chlorophenyl)methanesulfonyl]-4-methylpiperidine typically involves the reaction of 4-chlorobenzyl chloride with methanesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms 4-chlorobenzyl methanesulfonate, which is then reacted with 4-methylpiperidine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[(4-Chlorophenyl)methanesulfonyl]-4-methylpiperidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, alcohols, thiols.

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions.

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation.

    Sulfides: Formed through reduction.

    Sulfonic Acids: Formed through hydrolysis.

Scientific Research Applications

1-[(4-Chlorophenyl)methanesulfonyl]-4-methylpiperidine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(4-Chlorophenyl)methanesulfonyl]-4-methylpiperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-Chlorophenyl)methanesulfonyl]-4-methylpiperidine
  • 1-[(4-Chlorophenyl)methanesulfonyl]-4-fluoropyrrolidine-2-carbonylpiperidine

Uniqueness

1-[(4-Chlorophenyl)methanesulfonyl]-4-methylpiperidine is unique due to its specific chemical structure, which imparts distinct reactivity and interaction profiles compared to similar compounds. Its ability to undergo a variety of chemical reactions and its broad range of applications in different fields make it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

1-[(4-chlorophenyl)methylsulfonyl]-4-methylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO2S/c1-11-6-8-15(9-7-11)18(16,17)10-12-2-4-13(14)5-3-12/h2-5,11H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZDQCGHDMYESMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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